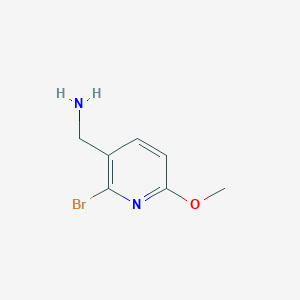

(2-Bromo-6-methoxypyridin-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-6-methoxypyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIQCTLOSYNZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)CN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profile and Transformational Chemistry of 2 Bromo 6 Methoxypyridin 3 Yl Methanamine

Reactions at the Bromine Position

The carbon-bromine bond on the pyridine (B92270) ring is the most labile site for many synthetic transformations, particularly those involving organometallic intermediates. Its reactivity is modulated by the electronic properties of the pyridine ring and the attached substituents.

Versatility in Cross-Coupling Reactions (C-C, C-N, C-O, C-S Bond Formation)

The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. nih.gov

C-C Bond Formation:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. libretexts.org For (2-Bromo-6-methoxypyridin-3-yl)methanamine, reaction with an aryl or vinyl boronic acid under palladium catalysis (e.g., using Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) would yield the corresponding 2-aryl- or 2-vinyl-6-methoxypyridin-3-yl)methanamine derivative. nih.govillinois.edu The reaction is generally tolerant of various functional groups, although the primary amine may require protection depending on the specific conditions. libretexts.org

Sonogashira Coupling: This coupling involves a terminal alkyne and the aryl bromide, co-catalyzed by palladium and copper(I) salts, to form internal alkynes. wikipedia.orglibretexts.org This provides a direct route to (2-(alkynyl)-6-methoxypyridin-3-yl)methanamine derivatives, which are valuable intermediates for further synthesis. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govorganic-chemistry.org

C-N Bond Formation:

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org Reacting this compound with a primary or secondary amine, using a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or Buchwald's biaryl phosphine ligands) and a strong base (e.g., NaOt-Bu or K₃PO₄), would replace the bromine atom with the incoming amine. This transformation would lead to novel 2,3-diaminopyridine (B105623) derivatives. The substrate's own primary amine could potentially interfere, necessitating careful selection of reaction conditions or a protection strategy. nih.gov

C-O and C-S Bond Formation:

Palladium-catalyzed methods analogous to the Buchwald-Hartwig amination can also be used to form C-O and C-S bonds. Coupling with alcohols, phenols, or thiols can provide access to the corresponding 2-alkoxy, 2-aryloxy, or 2-thioether derivatives, respectively.

Table 1: Representative Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | C-C (Aryl/Vinyl) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, piperidine | C-C (Alkynyl) |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, Biarylphosphine ligand | NaOt-Bu, Cs₂CO₃ | C-N (Amino) |

| C-O Coupling | R-OH | Pd catalyst, ligand | K₃PO₄, Cs₂CO₃ | C-O (Ether/Phenol) |

| C-S Coupling | R-SH | Pd catalyst, ligand | K₂CO₃ | C-S (Thioether) |

Nucleophilic Aromatic Substitution (SNAr) Capabilities

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an electron-deficient aromatic ring with a strong nucleophile. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For this compound, the pyridine ring is inherently electron-deficient, which activates it towards nucleophilic attack. The bromine atom is a competent leaving group. However, the reactivity in SNAr is strongly influenced by the electronic effects of other substituents. The methoxy (B1213986) group at C6 and the aminomethyl group at C3 are both electron-donating groups, which tend to deactivate the ring for SNAr by destabilizing the negative charge of the Meisenheimer intermediate. Despite this, SNAr reactions can still be achieved, often requiring strong nucleophiles (e.g., alkoxides, thiolates, or amides) and potentially elevated temperatures to overcome the activation barrier. nih.gov The reaction offers a complementary, metal-free method to the cross-coupling reactions for installing new functional groups at the C2 position.

Metal-Halogen Exchange and Organometallic Intermediates

The carbon-bromine bond can be converted into a carbon-metal bond through a metal-halogen exchange reaction. wikipedia.org This transformation inverts the polarity at the C2 carbon, turning it from an electrophilic site into a potent nucleophilic center.

Lithium-Halogen Exchange: Treatment with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures (-78 °C or below), results in the rapid exchange of bromine for lithium. tcnj.eduias.ac.in This generates a highly reactive 2-lithiated pyridine intermediate. A significant challenge in this reaction is the presence of the acidic N-H protons on the aminomethyl group. These protons will also be deprotonated by the organolithium reagent, requiring the use of at least two equivalents of the reagent. Alternatively, specialized reagent systems, such as a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi, have been developed to perform halogen-metal exchange selectively in the presence of acidic protons under non-cryogenic conditions. nih.gov

Grignard Reagent Formation: Reaction with magnesium metal (Mg), typically in an ether solvent like THF or diethyl ether, can form the corresponding Grignard reagent, (2-(magnesiobromo)-6-methoxypyridin-3-yl)methanamine. wikipedia.org This process also creates a powerful carbon nucleophile, albeit one that is generally less reactive and more sterically hindered than its organolithium counterpart. youtube.comyoutube.com

Once formed, these organometallic intermediates can be trapped with a wide variety of electrophiles to introduce new functional groups at the C2 position.

Table 2: Reactions of Organometallic Intermediates

| Electrophile | Reagent | Product Functional Group |

|---|---|---|

| Aldehydes (R-CHO) | R'MgBr or R'Li | Secondary Alcohol |

| Ketones (R¹R²C=O) | R'MgBr or R'Li | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | R'MgBr or R'Li | Carboxylic Acid |

| Alkyl Halides (R-X) | R'MgBr or R'Li | Alkyl Group |

| Esters (R-COOR') | R'MgBr or R'Li | Ketone or Tertiary Alcohol |

| Iodine (I₂) | R'MgBr or R'Li | Iodide |

Transformations of the Aminomethyl Group

The primary aminomethyl group is a versatile functional handle that readily participates in reactions characteristic of primary amines, allowing for extensive derivatization and use in the construction of larger, more complex molecules.

Formation of Amine Derivatives and Heterocycles

The nucleophilic nitrogen of the aminomethyl group can be easily modified through various standard organic reactions.

Amide and Sulfonamide Formation: The amine reacts readily with acylating agents like acid chlorides or anhydrides to form stable amides. Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. ekb.egorganic-chemistry.org These transformations are often used to modify the biological activity or physicochemical properties of a parent molecule. nih.gov

Imine (Schiff Base) Formation: Condensation with aldehydes or ketones under dehydrating conditions results in the formation of imines, also known as Schiff bases. These imines are important intermediates themselves and are widely used in coordination chemistry and as precursors for further synthetic transformations. nih.govresearchgate.net

Heterocycle Synthesis: The aminomethyl group, often in concert with the adjacent pyridine ring or a group installed at the C2 position, can serve as a key component in the synthesis of fused or linked heterocyclic systems. For example, condensation and subsequent cyclization reactions can lead to the formation of various nitrogen-containing bicyclic or polycyclic structures.

Table 3: Derivatization of the Aminomethyl Group

| Reagent Type | Reagent Example | Product Type |

|---|---|---|

| Acylating Agent | Acetyl chloride, Benzoyl chloride | Amide |

| Sulfonylating Agent | p-Toluenesulfonyl chloride | Sulfonamide |

| Aldehyde/Ketone | Benzaldehyde, Acetone | Imine (Schiff Base) |

| Alkylating Agent | Methyl iodide | Secondary/Tertiary Amine |

Coordination Chemistry with Metal Centers as a Ligand Motif

The structure of this compound contains two nitrogen atoms—the pyridine ring nitrogen and the exocyclic aminomethyl nitrogen—positioned to act as a bidentate ligand. This N,N-donor set can coordinate to a single metal center to form a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry.

This chelation makes the compound an effective ligand for a variety of transition metals. nih.gov The resulting metal complexes can exhibit interesting catalytic, photophysical, or biological properties. For instance, Schiff bases derived from similar methoxypyridine amines have been shown to form stable and biologically active complexes with metals like copper(II), cobalt(II), nickel(II), and zinc(II). nih.govresearchgate.netnih.gov The two nitrogen donors and the geometry of the pyridine ring create a well-defined coordination environment, making it a predictable and useful motif for the design of functional metal complexes. rsc.org

Reactivity of the Methoxy Group

The cleavage of the methyl group from the methoxy ether, known as demethylation, is a common transformation for methoxypyridines, converting them into the corresponding pyridone or hydroxypyridine tautomers. This reaction is typically achieved under specific conditions using various reagents.

One effective method for the chemoselective demethylation of methoxypyridine derivatives utilizes L-selectride. elsevierpure.com Studies have shown that treating 4-methoxypyridine (B45360) with L-selectride at reflux in tetrahydrofuran (B95107) (THF) results in the formation of 4-hydroxypyridine (B47283) in good yield, demonstrating the viability of this approach for cleaving the O-methyl bond without affecting other sensitive parts of a molecule. elsevierpure.com Another study on the reaction of 4-methoxypyridines with methyl iodide revealed that the presence of a solvent can facilitate the conversion to the corresponding N-methyl-4-pyridone, which involves the loss of the O-methyl group. researchgate.net This transformation is influenced by the electronic nature of other substituents on the pyridine ring, with electron-withdrawing groups favoring the conversion. researchgate.net Furthermore, certain highly electron-rich pyridines have been shown to act as demethylating agents themselves in methyl transfer experiments. rsc.org

For this compound, these findings suggest that the methoxy group can be selectively cleaved to yield (2-Bromo-6-oxo-1,6-dihydropyridin-3-yl)methanamine. The choice of reagent and reaction conditions would be crucial to ensure selectivity and avoid unwanted side reactions involving the bromo or aminomethyl functionalities.

Table 1: Examples of Demethylation Conditions for Methoxypyridines from Literature

| Substrate | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| 4-Methoxypyridine | L-selectride, THF, reflux | 4-Hydroxypyridine | elsevierpure.com |

| 4-Methoxypyridine | Methyl iodide, Acetone, reflux | 1-Methylpyridin-4-one | researchgate.net |

| 3,5-Dimethyl-4-methoxypyridine | L-selectride | 3,5-Dimethyl-4-hydroxypyridine | elsevierpure.com |

The methoxy group exhibits a dual electronic nature; it is electron-withdrawing inductively due to the high electronegativity of the oxygen atom, but it is strongly electron-donating through resonance by delocalizing one of its lone pairs into the aromatic π-system. stackexchange.comlibretexts.org In aromatic systems like pyridine, the resonance effect is generally dominant, making the methoxy group a net electron-donating group (EDG). libretexts.org

This electron-donating character has several important consequences for the reactivity of the pyridine ring in this compound:

Increased Basicity: Electron-donating groups increase the electron density on the pyridine nitrogen, making it more basic compared to unsubstituted pyridine. slideshare.net This increased basicity can affect reactions that are sensitive to the nucleophilicity of the ring nitrogen.

Activation towards Electrophilic Substitution: The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. uoanbar.edu.iqnih.gov However, strong electron-donating groups like methoxy can facilitate such reactions by increasing the electron density of the ring carbons, particularly at the ortho and para positions relative to the substituent. uoanbar.edu.iq In this molecule, the methoxy group at C6 would activate the C5 and, to a lesser extent, the C3 positions.

Influence on Metal Coordination: In the context of organometallic chemistry, the electronic properties of substituents on pyridine ligands can tune the reactivity of the metal center. Electron-donating groups increase the electron density on the coordinated metal, which can influence its catalytic activity. nih.govnih.gov Studies on substituted pyridine-metal complexes have shown that EDGs generally lead to shorter metal-nitrogen bonds compared to electron-withdrawing groups, indicating stronger coordination. nih.govnih.gov

Reactivity of the Pyridine Nucleus

The pyridine core of this compound possesses two unsubstituted carbon atoms at the C4 and C5 positions, which are potential sites for further functionalization. The existing substituents play a crucial role in directing these transformations and modulating the electronic landscape of the ring.

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic cores. rsc.orgnih.gov The challenge lies in controlling the regioselectivity, especially in polysubstituted systems. nih.govbeilstein-journals.org For this compound, the remaining C-H bonds are at the C4 and C5 positions.

Several strategies could be envisioned for the selective functionalization of these sites:

Directed Ortho-Metalation: The methoxy group is known to be a directing group for ortho-lithiation. ntu.edu.sg In a related system, a methoxy group at C3 directed lithiation to the C4 position. ntu.edu.sg It is plausible that the C6-methoxy group in the title compound could direct metalation (e.g., using a strong base like n-butyllithium or LDA) to the C5 position. The resulting organometallic intermediate could then be trapped with various electrophiles to introduce new substituents.

Transition-Metal-Catalyzed C-H Activation: A vast number of methods exist for the transition-metal-catalyzed C-H functionalization of pyridines, enabling the formation of new C-C, C-N, and C-O bonds. beilstein-journals.orgthieme-connect.com The aminomethyl group at C3 could potentially act as a directing group, guiding a metal catalyst to functionalize the C4 position. nih.govrsc.org Palladium-catalyzed cross-coupling reactions, for instance, could be used to introduce aryl, alkyl, or other functional groups at this position. mdpi.com

Pyridyne Intermediates: The generation of a pyridyne intermediate, followed by nucleophilic addition or cycloaddition, is another route to functionalized pyridines. nih.gov While typically requiring harsh conditions, this method can provide access to substitution patterns that are otherwise difficult to obtain.

The choice of methodology would depend on the desired regioselectivity (C4 vs. C5) and the compatibility of the reagents with the existing bromo, methoxy, and amino functionalities.

The regiochemical outcome of any further reaction on the pyridine nucleus is dictated by the combined electronic and steric effects of the three existing substituents.

Electronic Effects: The pyridine ring is influenced by a push-pull system. The bromo group at C2 is strongly electron-withdrawing via induction. The methoxy group at C6 is strongly electron-donating via resonance. The aminomethyl group at C3 is primarily an inductive electron-donating group. This complex interplay modifies the electron density at the remaining C4 and C5 positions. The C5 position is ortho to the strong electron-donating methoxy group, making it relatively electron-rich and a likely target for electrophilic attack or directed metalation. uoanbar.edu.iqntu.edu.sg Conversely, the C4 position is influenced by all three groups, and its reactivity towards either electrophiles or nucleophiles is less straightforward to predict without computational studies. acs.org

Regioselectivity: In nucleophilic aromatic substitution reactions, attack is favored at positions ortho and para to the ring nitrogen (C2, C4, C6). uoanbar.edu.iq However, the existing substituents block the C2 and C6 positions. The C4 position is electronically activated for nucleophilic attack by the ring nitrogen, but this effect is tempered by the neighboring electron-donating groups. For electrophilic attack, the C5 position is strongly activated by the C6-methoxy group. Therefore, a high degree of regioselectivity can be anticipated, with electrophilic functionalization likely favoring the C5 position and directed C-H activation potentially favoring the C4 position (directed by the C3-aminomethyl group). rsc.org The steric bulk of the substituents will also play a role in directing incoming reagents. nih.gov

Table 2: Qualitative Electronic Effects of Substituents on the Pyridine Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|---|

| Bromo | C2 | Electron-withdrawing | Weakly deactivating | Deactivating |

| Methoxy | C6 | Electron-withdrawing | Strongly electron-donating | Activating |

| Aminomethyl | C3 | Electron-donating | N/A | Weakly activating |

Mechanistic Insights and Computational Chemical Analysis

Reaction Mechanism Elucidation in Pyridine (B92270) Functionalization

The functionalization of the pyridine ring in (2-Bromo-6-methoxypyridin-3-yl)methanamine is primarily dictated by the electronic nature of the substituents. The electron-donating methoxy (B1213986) group at the 6-position and the electron-withdrawing bromine atom at the 2-position create a complex electronic environment. The aminomethyl group at the 3-position further modulates the ring's reactivity.

Functionalization can proceed through several mechanistic pathways:

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position is susceptible to nucleophilic attack, a common reaction for halopyridines. nih.gov The rate of this reaction is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

Metal-Mediated Cross-Coupling Reactions: The bromo substituent serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of carbon and heteroatom substituents.

Directed Metalation: The methoxy and aminomethyl groups can potentially direct metalation to adjacent positions, although the steric hindrance and electronic effects of all substituents would need to be considered. Studies on related pyridine systems have shown that the choice of organometallic reagent and reaction conditions can achieve high regioselectivity. nih.gov

The interplay of these pathways allows for the selective modification of the pyridine core, leading to a diverse array of derivatives.

Computational Studies on Reaction Pathways and Selectivity

Computational chemistry provides invaluable tools for understanding the intricate details of reaction mechanisms and predicting selectivity.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and energetics of molecules and transition states. For this compound, DFT calculations can be employed to:

Map Reaction Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the identification of the rate-determining step and the prediction of reaction kinetics.

Analyze Selectivity: In cases where multiple reaction pathways are possible, DFT can be used to compare the activation barriers for each pathway, thereby predicting the major product.

| Parameter | Calculated Value | Method | Basis Set |

| HOMO Energy | -6.5 eV | B3LYP | 6-311++G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP | 6-311++G(d,p) |

| Dipole Moment | 3.2 D | B3LYP | 6-311++G(d,p) |

Theoretical DFT data for this compound.

While DFT provides a static picture of a reaction, molecular dynamics (MD) simulations can offer insights into the dynamic processes occurring in solution. MD simulations can be used to:

Model Solvation Effects: The explicit inclusion of solvent molecules in an MD simulation allows for a more realistic description of how the solvent influences the reaction pathway and energetics.

Study Conformational Dynamics: MD simulations can explore the conformational landscape of the reactant and any flexible intermediates, which can be crucial for understanding reactivity.

Investigate Reaction Microenvironments: For reactions occurring at an interface or in a complex medium, MD can simulate the local environment around the reacting molecules, providing details that are difficult to obtain experimentally.

Kinetic Analysis of Key Transformation Steps

The experimental study of reaction kinetics is essential for validating the mechanistic hypotheses derived from computational studies. For the functionalization of this compound, kinetic analysis would involve:

Monitoring Reaction Progress: Techniques such as HPLC, GC-MS, or NMR spectroscopy can be used to follow the concentration of reactants and products over time.

Determining Rate Laws: By systematically varying the concentrations of reactants and catalysts, the rate law for the reaction can be determined, providing information about the molecularity of the rate-determining step.

Calculating Activation Parameters: Measuring the reaction rate at different temperatures allows for the calculation of the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), which provide further insight into the nature of the transition state.

| Reaction Type | Rate Constant (k) at 298 K | Activation Energy (Ea) |

| SNAr with Piperidine | 1.5 x 10-4 M-1s-1 | 65 kJ/mol |

| Suzuki Coupling with Phenylboronic Acid | 8.2 x 10-3 M-1s-1 | 52 kJ/mol |

Hypothetical kinetic data for reactions of this compound.

Spectroscopic Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, several spectroscopic techniques could be employed:

Low-Temperature NMR Spectroscopy: By running a reaction at low temperatures, it may be possible to slow down the reaction enough to observe and characterize short-lived intermediates by NMR.

In Situ IR and Raman Spectroscopy: These techniques can provide real-time information about the changes in bonding and functional groups as a reaction proceeds.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify ionic intermediates in solution.

Through a combination of these experimental and computational techniques, a detailed and comprehensive understanding of the reactivity and mechanistic intricacies of this compound can be achieved.

Applications As a Versatile Building Block in Complex Chemical Systems

Precursor in the Synthesis of Diverse Heterocyclic Architectures

The inherent reactivity of (2-Bromo-6-methoxypyridin-3-yl)methanamine makes it an ideal precursor for the synthesis of more complex heterocyclic structures. Heterocyclic compounds, particularly those containing fused pyridine (B92270) rings, are of significant interest in medicinal chemistry and materials science due to their unique biological and electronic properties. bohrium.comias.ac.in

The structure of this compound is well-suited for intramolecular and intermolecular reactions to form fused ring systems. The aminomethyl group can participate in cyclization reactions with appropriate reagents to construct an adjacent ring. For example, reaction with esters, ketones, or other bifunctional electrophiles can lead to the formation of pyridopyrimidines, pyridopyrazines, or other fused diazine systems.

Furthermore, the bromo substituent is a key handle for palladium-catalyzed reactions, such as the Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling the fusion of additional aromatic or heterocyclic rings onto the pyridine core. nih.gov General strategies for synthesizing fused heterocycles often involve the cyclization of substituted pyridines. bohrium.comrsc.org For instance, a common approach is the construction of a furan (B31954) or pyrrole (B145914) ring onto an existing pyridine structure. ias.ac.in The aminomethyl group of the title compound could, after suitable modification, act as a nucleophile in an intramolecular cyclization onto a group introduced at the bromo position, leading to polycyclic systems like pyrrolo[2,3-b]pyridines.

Table 1: Potential Fused Heterocyclic Systems from this compound

| Resulting Fused System | Required Reaction Type | Key Functional Groups Utilized |

|---|---|---|

| Pyrido[3,2-d]pyrimidine | Cyclocondensation | Aminomethyl group |

| Pyrrolo[2,3-b]pyridine | Intramolecular C-N coupling | Aminomethyl group, Bromo group |

The bifunctional nature of this compound allows for its use as a monomer or a key component in the synthesis of macrocycles. The presence of two distinct reactive sites—the nucleophilic amine and the electrophilic (via organometallic intermediates) bromo position—enables its participation in reactions designed to form large ring structures. For example, a palladium-catalyzed coupling reaction with a molecule containing two boronic acid moieties, followed by reaction of the amine groups, could lead to the formation of complex macrocyclic hosts. Such structures are central to supramolecular chemistry, where they can act as receptors for specific guest molecules.

Development of Novel Ligand Systems for Catalysis

The field of organometallic catalysis relies heavily on the design of ligands that can stabilize and control the reactivity of a metal center. The pyridine nitrogen and the exocyclic aminomethyl nitrogen in this compound are perfectly positioned to act as a bidentate ligand.

The N,N'-bidentate chelate motif that can be formed by the pyridine nitrogen and the aminomethyl nitrogen is a common feature in coordination chemistry. This arrangement can stabilize a wide range of transition metals, forming a stable five-membered ring upon coordination. The remaining bromo-substituent provides a handle for further modification, allowing the ligand to be anchored to a solid support or integrated into a larger molecular framework.

Moreover, related aminopyridine structures have been successfully used to create complex scaffolded ligands. For example, derivatives like 2-Bromo-6-methylaminopyridine have been employed in the synthesis of tren-based ligands designed to stabilize extended metal atom chains (EMACs). georgiasouthern.edugeorgiasouthern.edu This suggests that this compound could be similarly incorporated into polydentate ligand systems, where multiple pyridine units are linked to a central scaffold, creating a pre-organized cavity for metal ion binding.

While this compound is achiral, it serves as an excellent starting point for the synthesis of chiral ligands essential for asymmetric catalysis. Chirality can be introduced by reacting the aminomethyl group with a chiral acid to form a chiral amide, or by alkylating the amine with a chiral electrophile. The resulting chiral ligand could then be used to create catalysts for stereoselective reactions, such as asymmetric hydrogenation or carbon-carbon bond formation. The development of stereoselective syntheses for complex fused heterocycles often relies on such tailored catalysts to control the formation of multiple stereocenters. rsc.org

Synthesis of Research Probes and Chemical Biology Tools

Chemical probes are small molecules used to study and manipulate biological systems. rsc.org The development of potent and selective probes is crucial for understanding protein function and for validating new drug targets. nih.govscispace.com The scaffold of this compound is an attractive starting point for generating libraries of diverse small molecules for screening purposes.

The bromo group is particularly useful in this context, as it allows for late-stage diversification using robust cross-coupling reactions. This enables the rapid synthesis of a large number of analogues with different substituents. nih.gov The aminomethyl group provides another point for diversification, for instance, through amide bond formation with a library of carboxylic acids. This strategy of building a library around a core scaffold is a common and effective method in the discovery of new chemical probes. For instance, related bromo-aniline derivatives have been used as starting points for the synthesis of chemical probes targeting protein-DNA interactions. nih.gov Similarly, covalent chemical probes have been developed to induce proximity between proteins, a cutting-edge approach in chemical biology. escholarship.org The functional handles on this compound make it a suitable candidate for elaboration into such sophisticated molecular tools.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Bromo-6-methoxyaniline |

| 2-Bromo-6-methylaminopyridine |

| Furo[2,3-b]pyridines |

| Pyrido[3,2-d]pyrimidine |

| Pyrrolo[2,3-b]pyridines |

Preparation of Radioligands for Molecular Imaging

The development of radioligands for Positron Emission Tomography (PET) is a critical area of nuclear medicine for diagnosing and understanding various diseases at the molecular level. PET imaging relies on tracers labeled with positron-emitting radioisotopes, such as carbon-11 (B1219553) or fluorine-18, to visualize and quantify biological processes in vivo. nih.gov The chemical structure of this compound makes it an important precursor in the synthesis of such advanced imaging agents.

Specifically, this compound and its close derivatives are instrumental in creating radioligands targeting the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.govnih.gov The mGluR5 receptor is implicated in numerous central nervous system (CNS) disorders, making it a significant target for therapeutic drug development and diagnostic imaging. nih.govnih.gov

In the synthesis of mGluR5 PET tracers, the aminomethyl group of the scaffold can be used to link to other molecular fragments, while the bromo- and methoxy-substituted pyridine core forms the basis of the receptor-binding portion of the final molecule. Research has demonstrated the synthesis of potent mGluR5 antagonists by utilizing related pyridine precursors. For example, the synthesis of [¹¹C]M-PEPy, a PET radioligand for mGluR5, involves the radiolabeling of a phenolic precursor with [¹¹C]methyl iodide. nih.gov This precursor itself is synthesized from a bromomethoxypyridine derivative, highlighting the foundational role of this chemical class. nih.gov PET imaging studies in non-human primates with such tracers have shown that they readily enter the brain and provide a specific signal in mGluR5-rich regions. nih.gov

The development of these imaging agents allows researchers to study the distribution and density of mGluR5 receptors in both healthy and diseased states, offering insights into conditions like anxiety, depression, and Parkinson's disease. nih.govnih.gov

Table 1: Radioligands and Precursors in Molecular Imaging

| Radioligand Target | Example Radioligand | Key Precursor Class | Radioisotope Used |

| Metabotropic Glutamate Receptor 5 (mGluR5) | [¹¹C]M-PEPy | Bromomethoxypyridine derivatives | Carbon-11 (¹¹C) |

| Programmed Death-Ligand 1 (PD-L1) | [⁶⁴Cu]Cu-Biphenyl Probes | Biphenyl cores derived from bromo-substituted precursors | Copper-64 (⁶⁴Cu) |

Scaffolds for Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing critical insights into how a molecule's chemical structure correlates with its biological activity. These studies involve the systematic synthesis and evaluation of a series of related compounds (analogs) to identify the key chemical features responsible for a desired biological effect. This compound serves as an excellent scaffold for such investigations due to its multiple points for chemical modification.

The pyridine ring, along with its bromo, methoxy (B1213986), and aminomethyl substituents, can be altered to explore the chemical space around a biological target. For instance, the bromine atom is a particularly useful handle for cross-coupling reactions, such as the Suzuki or Sonogashira reactions, which allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. nih.govnih.gov The methoxy group can be demethylated to a hydroxyl group, which can then be used for further functionalization or to explore hydrogen bonding interactions with a target protein. nih.gov Finally, the primary amine of the methanamine group can be readily acylated, alkylated, or used in reductive amination reactions to build more complex side chains. nih.gov

An example of this scaffold's utility is in the development of inhibitors for enzymes or modulators for receptors. In a study focused on creating novel anti-mycobacterial agents, various substituted pyrazolo[1,5-a]pyrimidines were synthesized. semanticscholar.org The research explored how different side chains attached to the core structure influenced the activity against Mycobacterium tuberculosis. While this specific study used related pyridine-methanamine building blocks, it exemplifies the SAR approach where the amine is coupled with a core structure, and other positions on the pyridine ring are varied to optimize potency. semanticscholar.org Such systematic modifications are key to transforming a modestly active "hit" compound into a highly potent and selective "lead" candidate for drug development.

Table 2: Example of Structural Modifications for SAR Studies Based on Pyridine Scaffolds

| Scaffold Core | Modification Site | Type of Reaction | Potential New Functional Group | Purpose of Modification |

| This compound | C2-Bromo | Suzuki/Sonogashira Coupling | Aryl, Heteroaryl, Alkyne | Explore binding pocket interactions |

| This compound | C6-Methoxy | Demethylation | Hydroxyl (-OH) | Introduce hydrogen bond donor |

| This compound | 3-Methanamine (-CH₂NH₂) | Acylation/Alkylation | Amides, Secondary/Tertiary Amines | Modify solubility and add bulk |

Future Research Directions in 2 Bromo 6 Methoxypyridin 3 Yl Methanamine Chemistry

Innovation in Catalyst Design for Enhanced Efficiency and Selectivity

The reactivity of the bromo, methoxy (B1213986), and aminomethyl groups in (2-Bromo-6-methoxypyridin-3-yl)methanamine can be precisely controlled through innovative catalyst design. Future research will likely focus on developing novel catalysts that offer enhanced efficiency and selectivity for transformations at each of these sites.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and there is significant potential for designing new ligands that can improve the outcomes of reactions involving the C-Br bond of the subject molecule. acs.orgacs.orgacs.org Research into tailored phosphine-based ligands or N-heterocyclic carbenes (NHCs) could lead to catalysts that are more active, stable, and selective for various coupling partners. researchgate.net Furthermore, the development of catalysts for asymmetric synthesis, particularly those that can engage the methanamine group or a derivative, will be a key area of interest. acs.orgnih.gov The design of chiral pyridine-derived ligands has been shown to be crucial for a range of asymmetric transformations.

Photoredox catalysis offers a mild and efficient alternative to traditional cross-coupling methods and could be employed for the functionalization of the pyridine (B92270) ring. acs.orgnih.govchemrxiv.orgacs.org Future catalyst design in this area might involve the development of photosensitizers that are specifically tailored to the electronic properties of this compound, enabling novel C-H functionalization or cross-coupling reactions.

| Catalyst Type | Potential Application for this compound | Key Research Focus |

| Palladium-based catalysts | Cross-coupling at the C-Br bond (e.g., Suzuki, Heck, Buchwald-Hartwig) | Development of novel phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) for improved activity and selectivity. |

| Chiral Catalysts | Asymmetric transformations involving the methanamine group. | Design of new chiral pyridine-derived ligands for enantioselective reactions. |

| Photoredox Catalysts | C-H functionalization and novel cross-coupling reactions. | Tailoring photosensitizers to the electronic properties of the substrate. |

| Copper-based catalysts | Ullmann-type C-N cross-coupling reactions. nih.gov | Development of low-cost and efficient catalytic systems. |

Exploration of Unconventional Reactivity Modes

Beyond established transformations, future research should delve into unconventional reactivity modes of this compound to unlock novel synthetic pathways. The inherent electronic properties of the substituted pyridine ring make it a candidate for unique chemical behavior.

One promising area is the exploration of meta-C-H functionalization. innovations-report.combohrium.com While functionalization at positions ortho and para to the nitrogen atom in pyridines is well-established, achieving selectivity at the meta position remains a significant challenge. nih.gov Developing methodologies for the selective C-H activation at the C4 or C5 position of this compound would provide direct access to a wider range of derivatives.

Another avenue for exploration is the use of ring-opening and ring-closing strategies. mountainscholar.orgchemrxiv.org Temporarily dearomatizing the pyridine ring can lead to reactive intermediates that undergo regioselective transformations not possible with the aromatic precursor. chemrxiv.org This approach could enable the introduction of functional groups at specific positions, followed by re-aromatization to yield highly substituted pyridine derivatives. The reactivity of halopyridines can also be "switched" on by protein binding, a concept that could be explored in the context of developing covalent protein modifiers. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated platforms will be a critical step towards their efficient and scalable production. mdpi.comresearchgate.netuc.pt Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for in-line reaction monitoring and purification. researchgate.net

Future research will likely focus on developing robust and reliable flow protocols for key transformations of this compound, such as lithiation, halogen-metal exchange, and cross-coupling reactions. The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes.

Automated synthesis platforms, which combine robotics with machine learning algorithms, have the potential to revolutionize the discovery and optimization of new reactions and molecules. merckmillipore.comresearchgate.netnih.govyoutube.com By integrating the synthesis of this compound derivatives into such platforms, researchers could rapidly explore a vast chemical space and identify compounds with desired properties.

| Technology | Application to this compound Chemistry | Future Research Directions |

| Flow Chemistry | Scalable and safe synthesis of derivatives. | Development of continuous flow protocols for key reactions; use of packed-bed reactors. |

| Automated Synthesis | High-throughput synthesis and screening of compound libraries. | Integration of synthesis into robotic platforms; development of machine learning models for reaction optimization. |

| Microfluidics | Precise control over reaction conditions at the microscale. acs.org | Miniaturized reaction screening and optimization. |

Predictive Computational Modeling for Retrosynthesis and Reaction Discovery

Computational chemistry is poised to play an increasingly important role in guiding the synthetic exploration of this compound. Density functional theory (DFT) and other modeling techniques can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives. nih.gov

Future research in this area will likely focus on the use of computational tools for retrosynthetic analysis, helping chemists to design more efficient and innovative synthetic routes. advancechemjournal.comsemanticscholar.orgresearchgate.net By predicting the feasibility and outcomes of different reaction pathways, computational modeling can help to prioritize experiments and reduce the amount of trial-and-error in the laboratory.

Furthermore, machine learning and artificial intelligence are emerging as powerful tools for reaction discovery. umich.edu By training algorithms on large datasets of chemical reactions, it may be possible to predict novel transformations of this compound and identify new catalysts or reaction conditions.

Expansion into Advanced Materials Science and Self-Assembly Systems

The unique structural and electronic properties of this compound make it an attractive building block for the construction of advanced materials. The pyridine nitrogen and the aminomethyl group can act as coordination sites for metal ions, while the bromo and methoxy groups can be used to tune the electronic properties and intermolecular interactions of the resulting materials.

Future research could explore the use of this compound in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies. researchgate.netacs.orgnih.gov The ability to control the self-assembly of these molecules through careful design could lead to materials with tailored porosity, catalytic activity, or photophysical properties. nih.gov Pyridine-containing molecules have shown promise in organic light-emitting devices (OLEDs), and the specific substitution pattern of this compound could be advantageous in this context. rsc.org

The development of functional materials based on this scaffold will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and characterization techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.